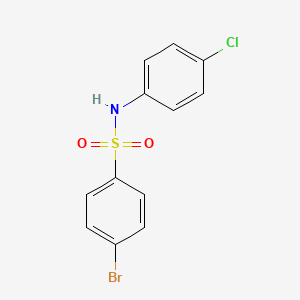4-bromo-N-(4-chlorophenyl)benzenesulfonamide
CAS No.: 6295-97-2
Cat. No.: VC5561975
Molecular Formula: C12H9BrClNO2S
Molecular Weight: 346.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6295-97-2 |
|---|---|
| Molecular Formula | C12H9BrClNO2S |
| Molecular Weight | 346.62 |
| IUPAC Name | 4-bromo-N-(4-chlorophenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H9BrClNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H |
| Standard InChI Key | GJNXSXYIOBRJOH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
4-Bromo-N-(4-chlorophenyl)benzenesulfonamide belongs to the sulfonamide class, distinguished by the presence of a sulfonyl group () bridged between two aromatic rings. The benzene ring at the sulfonamide’s nitrogen atom is substituted with a bromine atom at the para position, while the adjacent phenyl group carries a chlorine atom at its para position . This arrangement creates a sterically hindered environment that impacts its crystallization behavior and solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 346.63 | |
| CAS Number | 6295-97-2 | |
| IUPAC Name | N-(4-chlorophenyl)-4-bromobenzenesulfonamide | |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2Cl)Br |
The compound’s SMILES notation underscores its planar geometry, with halogen atoms positioned to maximize resonance stabilization. The sulfonamide group’s electron-withdrawing nature further polarizes the molecule, enhancing its potential for hydrogen bonding and π-π stacking interactions .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-bromo-N-(4-chlorophenyl)benzenesulfonamide likely follows a two-step protocol common to sulfonamide derivatives:
-
Sulfonation: Reaction of 4-bromobenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as pyridine or triethylamine .
-
Purification: Crystallization from polar aprotic solvents like dimethylformamide (DMF) or ethanol to yield the pure product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Bromobenzenesulfonyl chloride, 4-chloroaniline, pyridine, 0–5°C | Sulfonamide bond formation |
| 2 | Ethanol, recrystallization, 60°C | Isolation and purification |
The reaction’s exothermic nature necessitates controlled temperatures to prevent side reactions such as hydrolysis of the sulfonyl chloride . Recent advances in continuous flow chemistry could enhance yield and scalability by improving heat and mass transfer.
Mechanistic Insights
The synthesis mechanism involves nucleophilic attack by the amine group of 4-chloroaniline on the electrophilic sulfur atom in 4-bromobenzenesulfonyl chloride. Deprotonation by the base facilitates the formation of the sulfonamide bond, with the release of hydrochloric acid as a byproduct . The steric bulk of the halogen substituents may slow the reaction kinetics, necessitating extended reaction times compared to non-halogenated analogues.
Structural and Crystallographic Analysis
Crystal Packing and Hydrogen Bonding
Although no crystallographic data exist for 4-bromo-N-(4-chlorophenyl)benzenesulfonamide, studies on related compounds (e.g., (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide) reveal that halogen atoms and sulfonamide groups participate in intermolecular interactions . For instance:
-
C–H···O Hydrogen Bonds: Stabilize layers along the b-axis.
-
Halogen···Halogen Interactions: Bromine and chlorine may engage in type II halogen bonding, with angles near 180° .
These interactions dictate the compound’s melting point, solubility, and stability. Hirshfeld surface analyses of similar structures show that H···H (44.1%) and H···C/C···H (15.3%) contacts dominate the molecular surface, suggesting a tightly packed crystal lattice .
Computational Modeling
Density functional theory (DFT) calculations predict that the bromine and chlorine atoms exert significant electron-withdrawing effects, lowering the highest occupied molecular orbital (HOMO) energy and enhancing electrophilicity . This electronic profile may facilitate interactions with biological targets such as enzymes or DNA.
Future Research Directions
Synthesis Optimization
Future work should explore microwave-assisted synthesis and green chemistry approaches to reduce reaction times and solvent waste. Catalytic methods using recyclable reagents could improve atom economy.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate the compound’s antimicrobial and anticancer efficacy. Toxicity assays, including hepatic and renal safety profiles, will be critical for pharmaceutical development.
Materials Science Applications
The compound’s halogen-rich structure makes it a candidate for organic semiconductors or nonlinear optical materials. Studies on its charge transport properties and thin-film morphology could unlock applications in electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume